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Compound of Interest

Compound Name: Calderasib

Cat. No.: B15610321

An Important Clarification on RAS Inhibitor Classification:

The landscape of RAS-targeted therapies is rapidly evolving, with compounds often
categorized by their specificity. It is crucial to distinguish between mutant-selective inhibitors
and pan-RAS inhibitors. Calderasib (MK-1084) is a potent and selective inhibitor of the KRAS
G12C mutant protein.[1][2][3][4] It is not a pan-RAS inhibitor, which is designed to target
multiple RAS isoforms or mutants.

This guide will therefore focus on a comparative analysis of three investigational pan-RAS
inhibitors: RMC-6236, Bl 1701963, and ADT-007. These agents employ distinct mechanisms to
inhibit RAS signaling and represent the forefront of research in targeting a broader spectrum of
RAS-driven cancers.

Mechanisms of Action: A Tale of Three Strategies

Pan-RAS inhibitors have diverse mechanisms of action, moving beyond the direct targeting of
a single mutant isoform. The three inhibitors evaluated here exemplify this diversity.

e RMC-6236 (Daraxonrasib): The RAS(ON) Multi-Selective Inhibitor

RMC-6236 is a first-in-class, oral, non-covalent inhibitor that selectively targets the active,
GTP-bound "ON" state of both mutant and wild-type RAS proteins.[5][6][7][8] Its unique
mechanism involves forming a tri-complex with RAS(ON) and cyclophilin A (CypA), a cellular
chaperone protein.[8] This tri-complex sterically hinders the interaction of RAS with its
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downstream effectors, such as RAF and PI3K, thereby blocking signaling.[9] This approach
allows it to be effective against a wide range of RAS mutations, including the common G12,
G13, and Q61 variants.[3][10]

e Bl 1701963: The SOS1::pan-KRAS Inhibitor

Bl 1701963 is an orally available small molecule that functions as a pan-KRAS inhibitor by
targeting Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF).[11][12]
[13][14] SOS1 is crucial for loading GTP onto RAS, which switches it to its active state.[12]
[13] By binding to the catalytic site of SOS1, Bl 1701963 prevents the interaction between
SOS1 and KRAS, thus inhibiting the formation of active KRAS-GTP.[13][15] This mechanism
is independent of the specific KRAS mutation type, giving it broad applicability against
various KRAS-driven cancers.[12]

e ADT-007: The Nucleotide-Free RAS Binder

ADT-007 is a novel pan-RAS inhibitor that binds to RAS in a transient, nucleotide-free state.
[16][17] This binding action blocks the loading of GTP, thereby preventing RAS activation
and subsequent downstream signaling through the MAPK and AKT pathways.[16][17]
Preclinical data suggests that ADT-007's efficacy is dependent on the level of activated RAS
in cancer cells, rendering cells with downstream mutations (like BRAF) or normal cells less
sensitive.[16][17]

Diagram 1: Mechanisms of Action of Pan-RAS Inhibitors
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RMC-6236: RAS(ON) Inhibition BI 1701963: SOS1 Inhibition ADT-007: Nucleotide-Free RAS Inhibition
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Caption: Diverse mechanisms of three pan-RAS inhibitors.

Preclinical Efficacy: In Vitro and In Vivo Data

Preclinical studies provide the foundational data for evaluating the potency and selectivity of
these inhibitors.
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Table 1: In Vitro Cellular Potency (IC50)

Inhibitor

Cancer
Type

Cell Line

RAS
Mutation

IC50 (nM)

Reference

RMC-6236

HPAC Pancreatic

KRAS G12D

12

[5]

Capan-2

Pancreatic KRAS G12Vv

14

[5]

Bl 1701963

Data not
available in a
comparable
format in the
provided
search
results.
Preclinical
data confirms
activity
against G12
and G13
KRAS
mutations.
[11](12]

ADT-007

HCT 116 Colorectal

KRAS G13D

[16][18][19]

MIA PaCa-2

Pancreatic KRAS G12C

[16]

Multiple
Myeloma

Lines

KRAS/NRAS

mutants

Multiple

Myeloma

0.76 - 12

[20]

Table 2: In Vivo Antitumor Activity in Xenograft Models
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Inhibitor Cancer Model Key Findings Reference

Profound tumor
KRAS G12X regressions observed
RMC-6236 _ [5]
Xenografts with oral

administration.

Blocks tumor growth
for many G12 and
G13 KRAS mutations.

KRAS-driven )
Bl 1701963 Stronger anti-tumor [11][12]
Xenografts o
activity when
combined with a MEK
inhibitor.
Robust antitumor
Colorectal & activity with local
ADT-007 Pancreatic Cancer administration. Oral [17]
Xenografts prodrug also inhibited

tumor growth.

Clinical Development and Efficacy

RMC-6236 is the most advanced of the three in clinical trials, with promising early data. Bl
1701963 is also in Phase 1 trials, while ADT-007 is in the preclinical stage.

Table 3: Clinical Trial Data for RMC-6236
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L. Median
. Objective .
L Line of Progression-

Indication Response . Reference

Therapy Free Survival

Rate (ORR)
(PFS)

Non-Small Cell )

Previously
Lung Cancer 38% Not Reported [21]

Treated
(NSCLC)
Pancreatic
Ductal Previously

) 20% Not Reported [21]

Adenocarcinoma  Treated
(PDAC)
PDAC (KRAS ,

Second-Line 29% 8.5 months
G12X)
PDAC (Any RAS _ N

Second-Line Not specified 7.6 months

mutation)

Data from Phase 1/1b RMC-6236-001 trial.

Bl 1701963 is currently being evaluated in a Phase 1 clinical trial (NCT04111458) both as a
monotherapy and in combination with the MEK inhibitor trametinib in patients with advanced

KRAS-mutated solid tumors.[15][22][23] Preliminary results suggest it is well-tolerated.[22]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings.

¢ In Vitro Growth Inhibition Assays (ADT-007):

o Cell Lines: A panel of cancer cell lines with various RAS mutations (e.g., HCT 116, MIA
PaCa-2) and RAS wild-type lines (e.g., BXxPC-3, HT29) were used.[16][17]

o Treatment: Cells were incubated with increasing concentrations of ADT-007 (typically from
0.1 nM to 10,000 nM) for 72 hours.[17]
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o Analysis: Cell viability was assessed to determine the IC50 values. Assays also included
colony formation analysis over a longer duration (up to 21 days).[16][18]

e RAS Activation Assays:

o Method: RAS-RBD (RAS-Binding Domain) pulldown assays were used to measure the
levels of active, GTP-bound RAS in cell lysates.[18][19]

o Procedure: Cells were treated with the inhibitor for a specified period (e.g., 24 hours). Cell
lysates were then incubated with a GST-tagged RAF1-RBD to pull down active RAS,
which was subsequently detected by western blotting.[18]

 In Vivo Xenograft Studies:

o Animal Models: Immunodeficient mice (e.g., athymic nude mice) were subcutaneously
injected with human cancer cells to establish tumors.[5]

o Treatment: Once tumors reached a specified volume, mice were treated with the inhibitor
(e.g., RMC-6236 administered orally at 25 mg/kg daily) or vehicle control.[5]

o Analysis: Tumor volume was measured regularly to assess anti-tumor activity.
Pharmacokinetic and pharmacodynamic analyses were also performed on blood and
tumor samples.[5]

e Clinical Trial Design (RMC-6236-001, NCT05379985):

o Study Type: A multicenter, open-label, Phase 1/1b dose-escalation and expansion study.
[24]

o Patient Population: Adults with advanced solid tumors harboring specific RAS mutations
who have received prior standard therapy.[24]

o Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical
activity of RMC-6236 and to determine the recommended Phase 2 dose.[24]

Diagram 2: Generalized RAS Signaling Pathway and Points of Inhibition
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Caption: Key nodes in the RAS signaling pathway and inhibitor targets.
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Summary and Future Outlook

The development of pan-RAS inhibitors marks a significant evolution from mutant-specific
strategies, offering the potential to treat a wider range of RAS-addicted cancers.

« RMC-6236 has demonstrated promising clinical activity and a manageable safety profile,
validating the RAS(ON) multi-selective inhibitor approach. Its advancement into Phase 3
trials is a significant milestone.[25]

o Bl 1701963 offers a unique strategy by targeting the activator of KRAS, SOS1. This indirect
approach may offer a favorable therapeutic window and is being explored in combination
with other targeted agents.[13][26]

o ADT-007 presents another novel mechanism by targeting nucleotide-free RAS. Its high
preclinical potency and selectivity highlight its potential, though it is the earliest in
development of the three.[16][20][18]

The field of RAS inhibition is dynamic, with each of these pan-RAS inhibitors offering a distinct
advantage. Future research will focus on optimizing their therapeutic use, both as
monotherapies and in combination regimens, to overcome resistance and improve outcomes
for patients with RAS-driven malignancies. The comparative data presented here underscores
the importance of understanding the diverse mechanisms of these next-generation inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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